molecular formula C15H20ClNO2 B14526827 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride CAS No. 62480-25-5

2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride

Cat. No.: B14526827
CAS No.: 62480-25-5
M. Wt: 281.78 g/mol
InChI Key: IJBRZXSGKWNZIS-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride is a chemical compound with a molecular formula of C13H21ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a sodium channel blocker, which makes it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride typically involves the esterification of 4-ethynylbenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride is widely used in scientific research due to its properties as a sodium channel blocker. Some of its applications include:

Mechanism of Action

The compound exerts its effects by blocking sodium channels, which are essential for the propagation of action potentials in neurons. By inhibiting these channels, 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride can reduce neuronal excitability and prevent the transmission of pain signals. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Procaine hydrochloride
  • Lidocaine hydrochloride
  • Bupivacaine hydrochloride

Uniqueness

Compared to similar compounds, 2-(Diethylamino)ethyl 4-ethynylbenzoate;hydrochloride has a unique ethynyl group, which may confer distinct pharmacological properties. This structural difference can affect its potency, duration of action, and specificity for sodium channels .

Properties

CAS No.

62480-25-5

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-ethynylbenzoate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c1-4-13-7-9-14(10-8-13)15(17)18-12-11-16(5-2)6-3;/h1,7-10H,5-6,11-12H2,2-3H3;1H

InChI Key

IJBRZXSGKWNZIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C#C.Cl

Origin of Product

United States

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